Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci)
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Overview
Description
Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci) is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzo[b]thiophene core substituted with carboxylic acid, dichloro, and hydrazide groups. Its molecular formula is C9H4Cl2O2S, and it has a molecular weight of 247.10 g/mol .
Preparation Methods
The synthesis of Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci) involves several steps. One common method starts with the preparation of 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid. This intermediate can be synthesized through the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene The final step includes the addition of the methylamino and thioxomethyl groups to complete the synthesis .
Chemical Reactions Analysis
Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci) has a wide range of scientific research applications:
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of myeloid cell leukemia 1 (Mcl-1) and its effects on mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK)
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci) involves its interaction with specific molecular targets. It acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1) by binding to the BH3 domain of the protein, thereby preventing its interaction with pro-apoptotic proteins . Additionally, it inhibits mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), leading to the activation of the BCKD complex and subsequent metabolic effects .
Comparison with Similar Compounds
Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci) can be compared with other similar compounds, such as:
3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid: This compound shares the benzo[b]thiophene core and dichloro substitution but lacks the hydrazide and methylamino thioxomethyl groups.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Similar to the above compound but with only one chlorine atom.
Benzo[b]thiophene-2-carboxylic acid: The parent compound without any substitutions.
The uniqueness of Benzo[b]thiophene-2-carboxylic acid,3,6-dichloro-,2-[(methylamino)thioxomethyl]hydrazide(9ci) lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
1-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS2/c1-14-11(18)16-15-10(17)9-8(13)6-3-2-5(12)4-7(6)19-9/h2-4H,1H3,(H,15,17)(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUFVKYWMRQUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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